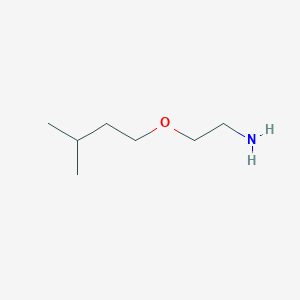

2-(3-Methylbutoxy)ethan-1-amine

Overview

Description

2-(3-Methylbutoxy)ethan-1-amine is a primary amine characterized by a branched 3-methylbutoxy group (-O-CH₂CH₂CH(CH₃)₂) attached to the second carbon of an ethanamine backbone. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the bulky isopentyl-like substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)ethan-1-amine typically involves the reaction of 3-methylbutanol with ethylene oxide to form 2-(3-methylbutoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

Catalysts: Acid or base catalysts to enhance the reaction rate.

Solvents: Common solvents like ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is scaled up from laboratory methods, with optimizations for cost-effectiveness and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitro compounds.

Reduction: Reduction reactions can convert the amine group to a more reduced state, such as forming primary amines from secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

2-(3-Methylbutoxy)ethan-1-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various reactions such as:

- Substitution Reactions: It can participate in nucleophilic substitutions to form derivatives.

- Functional Group Transformations: The amine group can be modified to produce various functional groups, enhancing its utility in synthetic pathways.

Biology

In biological research, this compound is employed to study:

- Neurotransmitter Modulation: Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Cell Signaling Pathways: Its interactions with specific receptors can provide insights into cellular mechanisms and signaling pathways.

Medicine

The compound is being investigated for its potential therapeutic properties:

- Drug Development: It acts as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders.

- Antimicrobial Activity: Similar compounds have shown efficacy against pathogens, indicating potential applications in antimicrobial therapies.

Data Tables

| Application Area | Compound | Activity | EC50 (nM) | Remarks |

|---|---|---|---|---|

| Chemistry | This compound | Building block for organic synthesis | TBD | Versatile in creating complex molecules |

| Biology | This compound | Neurotransmitter modulation | TBD | Potential mood regulation effects |

| Medicine | β-Phenylethylamine hydrochloride | Antimicrobial against E. coli | 20.75 mmol/mL | Effective in food processing applications |

Structure-Activity Relationship (SAR) Studies

Research indicates that modifications in the structure of this compound can significantly alter its potency and efficacy at receptor sites. For example, substituents on the phenyl ring have been shown to enhance binding affinity.

Antimicrobial Activity

A related compound, β-Phenylethylamine hydrochloride (PEA-HCl), demonstrated antimicrobial properties with minimal inhibitory concentrations (MICs) against Escherichia coli at 20.75 mmol/mL. This suggests that structural analogs like this compound may exhibit similar antimicrobial effects.

Mechanism of Action

The mechanism by which 2-(3-Methylbutoxy)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted synthesis and research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-(3-Methylbutoxy)ethan-1-amine with four structurally related ethanamine derivatives, highlighting substituent groups, synthesis routes, and applications:

Key Observations

Substituent Impact on Lipophilicity: The 3-methylbutoxy group in this compound increases lipophilicity compared to polar substituents like 2-methoxyethoxy (). In contrast, the nitroimidazole group in 2-(2-methyl-5-nitroimidazol-1-yl)ethan-1-amine introduces electronegativity, favoring interactions with microbial enzymes (e.g., antiparasitic activity in Carnidazole) .

The indole derivatives () utilize tryptamine as a precursor, emphasizing the role of aromatic moieties in modulating receptor binding (e.g., MAO-B inhibition) .

Pharmacological Relevance: NBOMe analogs (e.g., 25I-NBOMe in ) demonstrate how methoxybenzyl substituents confer potent serotonin receptor agonism, highlighting the critical role of substituent bulk and electronics .

Chemical Reactions Analysis

Oxidation Reactions

2-(3-Methylbutoxy)ethan-1-amine undergoes oxidation under controlled conditions to form nitro derivatives or imines. For example:

-

Nitro Compound Formation : Reaction with potassium permanganate (KMnO₄) in acidic conditions yields 2-(3-methylbutoxy)nitroethane.

-

Imine Formation : Air oxidation in the presence of catalytic copper produces a Schiff base intermediate.

Reaction Table: Oxidation Pathways

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 50°C | 2-(3-Methylbutoxy)nitroethane | 72 | |

| O₂, Cu catalyst, RT | (E)-N-(2-(3-methylbutoxy)ethyl)imine | 58 |

Acylation and Alkylation

The primary amine group readily reacts with acylating and alkylating agents:

-

Acylation : Treatment with acetyl chloride in dichloromethane (DCM) produces N-acetyl-2-(3-methylbutoxy)ethan-1-amine.

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., NaOH) generates N-methyl derivatives.

Reaction Table: Nucleophilic Substitution

| Reagent | Conditions | Product | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2h | N-Acetyl derivative | 98% | |

| CH₃I, NaOH | EtOH, reflux | N-Methyl-2-(3-methylbutoxy)ethanamine | 89% |

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

-

Aldehyde Condensation : Reacts with benzaldehyde under acidic conditions (HCl catalyst) to form a stable Schiff base.

Mechanism Insight :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the amine’s lone pair forms a tetrahedral intermediate.

-

Dehydration yields the imine product.

Salt Formation

Reacts with inorganic acids to form stable salts:

-

Hydrochloride Salt : Treatment with HCl gas in diethyl ether produces a crystalline hydrochloride salt (m.p. 128–130°C) .

Analytical Data :

Complexation with Metals

Acts as a ligand for transition metals due to its lone electron pair:

-

Copper Complexes : Forms stable complexes with Cu(II) in aqueous ethanol, characterized by UV-Vis absorption at λ<sub>max</sub> = 620 nm.

Applications :

-

Catalytic uses in oxidation reactions.

-

Potential in coordination polymer synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Methylbutoxy)ethan-1-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methylbutanol with a halogenated ethylamine precursor under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Catalysts like Pd/C or Raney Ni can enhance reductive amination efficiency . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by NMR (¹H, ¹³C) and HPLC (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer : Use ¹H-NMR to confirm the ether linkage (δ 3.4–3.6 ppm for -OCH₂-) and amine protons (δ 1.5–2.2 ppm). Mass spectrometry (ESI-MS) validates molecular weight (theoretical: 159.24 g/mol). For complex spectra, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Purity is assessed via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with enzyme targets like alpha-glucosidase?

- Methodological Answer : Use Schrödinger’s Glide docking module with extra precision (XP) scoring. Prepare the protein (e.g., alpha-glucosidase PDB: 2ZE0) by removing water molecules and adding hydrogens. Generate ligand conformers via LigPrep, accounting for protonation states at physiological pH. Hydrophobic interactions (e.g., with residues Leu218, Trp376) dominate binding, as shown in similar compounds . Compare results with AutoDock Vina for validation .

Q. What experimental designs are recommended to assess this compound’s inhibitory activity in enzyme assays?

- Methodological Answer : Conduct kinetic assays using alpha-glucosidase (EC 3.2.1.20) with p-nitrophenyl-α-D-glucopyranoside as substrate. Monitor absorbance at 405 nm for 30 minutes (pH 6.8, 37°C). Include controls (e.g., acarbose as a positive inhibitor). Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Note: Solvent choice (e.g., DMSO ≤1%) and pre-incubation time (10–15 min) significantly affect activity .

Q. How can researchers investigate the role of this compound in apoptosis pathways using cancer cell models?

- Methodological Answer : Treat HT-29 (colon cancer) or MCF-7 (breast cancer) cells with 10–100 µM compound for 24–48 hours. Assess apoptosis via Annexin V-FITC/PI staining and flow cytometry. Validate caspase-3/7 activation (Caspase-Glo® assay) and mitochondrial membrane potential (JC-1 dye). Include ROS scavengers (e.g., NAC) to test oxidative stress involvement .

Q. How should contradictory data on temperature- and solvent-dependent bioactivity be reconciled?

- Methodological Answer : Perform activity assays under varied conditions (e.g., 25–45°C, 0–20% ethanol). Use statistical tools (ANOVA with Tukey’s post-hoc test) to identify significant differences. For example, reduced activity at >30°C may indicate thermal denaturation of the target. Solvent polarity (logP) correlations can clarify hydrophobicity-driven binding .

Q. Methodological Considerations

Properties

IUPAC Name |

2-(3-methylbutoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)3-5-9-6-4-8/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOEWNBDAOSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309148 | |

| Record name | 2-(3-Methylbutoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016752-62-7 | |

| Record name | 2-(3-Methylbutoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016752-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylbutoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.